2,3-Bis(hexanoylsulfanyl)propyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(hexanoylsulfanyl)propyl hexanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a propyl group substituted with two hexanoylsulfanyl groups and an additional hexanoate ester group. Esters are known for their pleasant odors and are often used in perfumes and flavorings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexanoylsulfanyl)propyl hexanoate typically involves the esterification of 2,3-dihydroxypropyl hexanoate with hexanoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and requires an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(hexanoylsulfanyl)propyl hexanoate undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hexanoylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(hexanoylsulfanyl)propyl hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce hexanoylsulfanyl groups into molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities involving ester hydrolysis.
Medicine: Explored for its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,3-Bis(hexanoylsulfanyl)propyl hexanoate involves the hydrolysis of the ester bond by esterases, releasing the active hexanoylsulfanyl groups. These groups can interact with various molecular targets, including enzymes and receptors, modulating their activities. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Bis(hexanoylsulfanyl)propyl butanoate
- 2,3-Bis(hexanoylsulfanyl)propyl pentanoate
- 2,3-Bis(hexanoylsulfanyl)propyl heptanoate
Uniqueness
2,3-Bis(hexanoylsulfanyl)propyl hexanoate is unique due to its specific combination of hexanoylsulfanyl and hexanoate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
59051-18-2 |
---|---|
Molekularformel |
C21H38O4S2 |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
2,3-bis(hexanoylsulfanyl)propyl hexanoate |
InChI |
InChI=1S/C21H38O4S2/c1-4-7-10-13-19(22)25-16-18(27-21(24)15-12-9-6-3)17-26-20(23)14-11-8-5-2/h18H,4-17H2,1-3H3 |
InChI-Schlüssel |
TXNKKFMOBUBMHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OCC(CSC(=O)CCCCC)SC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.